molecular formula C16H14O5 B11841998 Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]- CAS No. 52749-63-0

Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]-

Cat. No.: B11841998
CAS No.: 52749-63-0
M. Wt: 286.28 g/mol
InChI Key: KQDJOQQAGDRARL-UHFFFAOYSA-N
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Description

3-Acetylnaphthalene-1,2-diyl diacetate is an organic compound with the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol . It is a white to light yellow solid with a specific aroma . This compound is known for its unique chemical structure, which includes two acetoxy groups attached to a naphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylnaphthalene-1,2-diyl diacetate typically involves the acetylation of naphthalene derivatives. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of 3-Acetylnaphthalene-1,2-diyl diacetate may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Acetylnaphthalene-1,2-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include naphthoquinones, hydroxylated naphthalenes, and various substituted naphthalene derivatives .

Scientific Research Applications

3-Acetylnaphthalene-1,2-diyl diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetylnaphthalene-1,2-diyl diacetate involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in further chemical reactions. The naphthalene ring system can interact with biological macromolecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetylnaphthalene-1,2-diyl diacetate is unique due to its dual acetoxy groups, which provide distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

52749-63-0

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(3-acetyl-2-acetyloxynaphthalen-1-yl) acetate

InChI

InChI=1S/C16H14O5/c1-9(17)14-8-12-6-4-5-7-13(12)15(20-10(2)18)16(14)21-11(3)19/h4-8H,1-3H3

InChI Key

KQDJOQQAGDRARL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2C(=C1OC(=O)C)OC(=O)C

Origin of Product

United States

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